molecular formula C13H12N4 B14211985 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine CAS No. 823806-59-3

6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B14211985
CAS No.: 823806-59-3
M. Wt: 224.26 g/mol
InChI Key: GDORBKDKKMLLNW-UHFFFAOYSA-N
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Description

6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine is an organic compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are characterized by an imidazole ring fused to a pyrazine ring, forming a heterocyclic aromatic structure. This compound has a molecular formula of C13H12N4 and a molecular weight of 224.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine typically involves the condensation of aniline derivatives with α-bromoacetophenone derivatives, followed by cyclization with 2-aminopyridines . The reaction conditions often include the use of solid alumina and room temperature for the initial cross-coupling, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkyl derivatives .

Mechanism of Action

Comparison with Similar Compounds

6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine can be compared with other similar compounds, such as:

Properties

CAS No.

823806-59-3

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

6-methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C13H12N4/c1-10-9-17-12(7-14-10)15-8-13(17)16-11-5-3-2-4-6-11/h2-9,16H,1H3

InChI Key

GDORBKDKKMLLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C=N1)NC3=CC=CC=C3

Origin of Product

United States

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